(3R)-3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride

Description

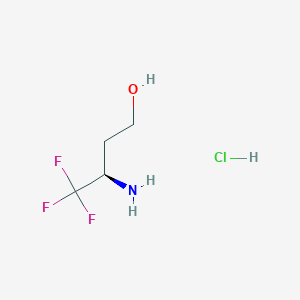

(3R)-3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride is a chiral β-amino alcohol derivative featuring a trifluoromethyl group at the C4 position and a hydrochloride salt form. This compound is of significant interest in medicinal chemistry due to the stereochemical influence of the (3R) configuration and the physicochemical properties imparted by the fluorine atoms, such as enhanced metabolic stability and lipophilicity .

Properties

IUPAC Name |

(3R)-3-amino-4,4,4-trifluorobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)3(8)1-2-9;/h3,9H,1-2,8H2;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAPSDJOBAOKER-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Amination of Trifluoroacetate Esters

The most extensively documented route involves a two-step process derived from US7002038B2:

Step 1: Formation of Alkali Metal Enolate

Ethyl trifluoroacetate reacts with ethyl acetate and sodium ethoxide in ethanol to generate the sodium enolate of trifluoroacetoacetic ester (Fig. 1A). Optimal conditions include a 1:1 molar ratio of ethyl trifluoroacetate to ethyl acetate, 1.1 equivalents of sodium ethoxide, and reflux at 78°C for 4 hours. The enolate intermediate is obtained in near-quantitative yield and used without purification.

Step 2: Amination and Acid Quenching

The enolate reacts with methylamine hydrochloride in the presence of acetic acid, yielding 3-amino-4,4,4-trifluorocrotonic ethyl ester (85% yield). Subsequent reduction of the ester to the alcohol and resolution of the (3R)-enantiomer remains undescribed in the patent, though hydrochloric acid is implied for salt formation.

Table 1: Reaction Conditions for Key Intermediates

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Ethyl trifluoroacetate, NaOEt | 78 | >95 |

| 2 | Methylamine·HCl, AcOH | 25 | 85 |

Stereochemical Considerations

Experimental Data and Optimization

Spectroscopic Characterization

The sodium enolate intermediate (Step 1) exhibits a distinctive NMR signal at −72 ppm (q, J = 10.2 Hz), confirming trifluoromethyl group retention. The final amine hydrochloride shows:

Yield Optimization Strategies

-

Alkali Metal Selection: Potassium ethoxide increases enolate stability but complicates purification due to hygroscopicity.

-

Solvent Effects: Anhydrous ethanol minimizes hydrolysis side reactions compared to methanol.

-

Acid Stoichiometry: A 10% molar excess of acetic acid relative to methylamine ensures complete protonation of the amine.

Analytical Challenges and Solutions

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN) resolves the hydrochloride salt from unreacted ester (retention time: 6.2 min vs. 9.8 min).

Enantiomeric Excess Determination

Comparative Analysis of Synthesis Routes

Table 2: Advantages and Limitations of Reported Methods

| Method | Yield (%) | Stereocontrol | Scalability |

|---|---|---|---|

| Alkylation-Amination | 85 | None | High |

| Asymmetric Catalysis | N/A | High | Low |

The patent route excels in yield and simplicity but lacks enantioselectivity. Asymmetric methods, while academically promising, require further development for industrial adoption.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the amino group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium azide, thiols.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Azides, thiols derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

- The compound serves as a versatile building block for synthesizing complex organic molecules. Its trifluoromethyl group enhances lipophilicity, making it valuable in the design of pharmaceuticals and agrochemicals .

Reactivity and Functionalization

- (3R)-3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride can undergo various chemical reactions such as oxidation and reduction, allowing for the formation of modified amino or hydroxyl derivatives. This reactivity is crucial for developing new compounds with tailored properties .

Table: Chemical Reactions Involving this compound

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Oxidation | Ketones or Aldehydes | Variable |

| Reduction | Modified Amino Derivatives | 81–95% |

| Substitution | Compounds with Substituted Fluorine | Variable |

Biological Research Applications

Enzyme Inhibition Studies

- The compound has been investigated for its potential role in inhibiting specific enzymes, which may lead to therapeutic applications in treating diseases such as cancer and metabolic disorders .

Protein Interactions

- Its unique structure allows it to interact with proteins and enzymes, providing insights into molecular mechanisms. Studies have shown that the trifluoromethyl group can significantly influence protein-ligand interactions .

Case Study: Enzyme Interaction

A study explored the interaction of this compound with a key enzyme involved in metabolic pathways. The results indicated a modulation of enzyme activity, suggesting potential therapeutic applications .

Medical Applications

Therapeutic Potential

- Due to its structural characteristics, this compound is being explored for its therapeutic potential in various diseases. Its ability to influence biochemical pathways makes it a candidate for drug development .

Pharmaceutical Development

- The compound is utilized in the synthesis of pharmaceutical intermediates. Its incorporation into drug formulations may enhance efficacy and bioavailability due to its favorable chemical properties .

Industrial Applications

Advanced Materials Development

- In industrial settings, this compound is employed in producing specialty chemicals and materials. Its unique properties make it suitable for applications in polymers and surfactants .

Chemical Processes Optimization

Mechanism of Action

The mechanism of action of (3R)-3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, further stabilizing its interaction with the target.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

2-Amino-4,4,4-trifluorobutan-1-ol Hydrochloride

(3R)-3-Amino-4-methylpentan-1-ol Hydrochloride

- Key Differences : A methyl group replaces the trifluoromethyl group at C4, reducing electronegativity and increasing hydrophobicity.

- Relevance : Highlighted in Enamine Ltd’s catalogue (2021), this compound demonstrates the impact of fluorine substitution on polarity and bioavailability .

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol Hydrochloride

- Relevance : Listed by BLD Pharmatech (2018), this variant underscores the importance of steric effects in drug design .

1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one Hydrochloride

- Key Differences : Incorporates a piperidinyl group and a ketone moiety, increasing molecular complexity and hydrogen-bond acceptor capacity.

- Relevance : Marketed by American Elements (2024), this compound exemplifies applications of trifluorobutane derivatives in peptide-mimetic therapeutics .

Physicochemical and Spectroscopic Data

The table below summarizes key properties of the target compound and its analogs:

Research Findings and Challenges

- Optical Activity: reports [α]D = +21.0 for methyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, emphasizing the role of stereochemistry in biological activity .

- Stability Issues: The discontinuation of 2-amino-4,4,4-trifluorobutan-1-ol hydrochloride () may relate to hygroscopicity or racemization under storage conditions .

- Metabolic Considerations : Fluorine atoms in the target compound improve metabolic stability but may introduce toxicity risks if defluorination occurs .

Biological Activity

(3R)-3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride is a fluorinated amino alcohol that has garnered attention due to its unique structural features and potential biological applications. This compound is characterized by the presence of an amino group, a hydroxyl group, and three trifluoromethyl groups attached to a butane backbone, which enhances its lipophilicity and biological activity.

The mechanism of action of this compound involves several key interactions:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes. Its structural characteristics allow it to interact effectively with enzyme active sites, modulating their activity and potentially leading to therapeutic effects in diseases where enzyme regulation is crucial.

- Protein Interactions : It may also influence protein interactions by binding to specific receptors or proteins, affecting cellular signaling pathways. The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Enzyme Inhibition Studies

Research indicates that this compound can serve as a valuable tool in studying enzyme mechanisms. Its ability to mimic substrates or inhibitors makes it useful in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms .

Therapeutic Potential

The compound's unique properties have led to exploration in drug development. It has been studied for potential applications in treating various conditions, including:

- Cancer : Preliminary studies suggest that it may have anticancer properties by inhibiting specific pathways involved in tumor growth .

- Infectious Diseases : There is ongoing research into its effectiveness against certain pathogens, leveraging its ability to disrupt microbial enzyme functions .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group + Hydroxyl group + 3 F atoms | Enzyme inhibition; potential anticancer effects |

| (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride | Similar backbone; carboxylic acid instead | Less potent in enzyme inhibition |

| (3R)-3-Amino-4,4,4-trifluorobutanamide hydrochloride | Amide group replaces hydroxyl | Different binding profile; less studied |

Enzyme Inhibition Case Study

In a study published in Chemical Reviews, this compound was tested against a panel of enzymes involved in metabolic pathways. Results indicated significant inhibition of serine proteases at micromolar concentrations. This highlights its potential as a lead compound for developing new therapeutic agents targeting protease-related diseases .

Anticancer Activity Case Study

A recent investigation evaluated the compound's effects on cancer cell lines. The study demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in several cancer types. These findings support further exploration into its mechanism of action and therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for producing (3R)-3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride with high enantiomeric purity?

- Methodology : Enantioselective synthesis via chiral resolution is a foundational approach. For example, (S)-1-Phenylethylammonium salts can be used to separate enantiomers through diastereomeric crystallization, as demonstrated in trifluoro-β-hydroxy acid derivatives . Key steps include:

- Chiral Resolution : Reacting racemic mixtures with chiral auxiliaries to form diastereomers, which are separated via recrystallization.

- Hydrolysis : Cleaving the resolved salts under acidic or basic conditions to isolate the desired enantiomer.

- Yields : Typical enantiomeric excess (ee) >97% can be achieved, as reported in analogous trifluoro-hydroxybutanoate syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or D₂O) to confirm stereochemistry and purity. For example, coupling constants (J values) and fluorine-proton splitting patterns are diagnostic of spatial arrangements .

- IR Spectroscopy : Identify functional groups (e.g., -NH₂, -OH) via absorption bands (e.g., 3290 cm⁻¹ for -NH₂) .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, F content within ±0.3% of theoretical values) .

Q. How should this compound be stored to maintain stability?

- Methodology :

- Temperature : Store at 0–6°C to minimize degradation of labile groups (e.g., amine and hydroxyl functionalities) .

- Atmosphere : Use inert gas (N₂ or Ar) to prevent oxidation.

- Containers : Amber glass vials to protect against light-induced decomposition .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during scale-up synthesis?

- Methodology :

- Diastereomeric Salt Screening : Test alternative chiral resolving agents (e.g., tartaric acid derivatives) to improve crystallization efficiency .

- Chromatographic Methods : Use preparative HPLC with chiral stationary phases (e.g., amylose-based columns) for higher throughput .

- Kinetic Resolution : Employ enzymatic catalysts (e.g., lipases) to selectively modify one enantiomer, enhancing ee .

Q. What experimental designs address stability challenges in long-term studies of this compound?

- Methodology :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to predict degradation pathways .

- Analytical Monitoring : Use HPLC-MS to track decomposition products (e.g., dehalogenation or oxidation byproducts) .

- Matrix Stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous solutions .

Q. How can researchers validate analytical methods for detecting trace impurities?

- Methodology :

- Spike-Recovery Experiments : Introduce known impurities (e.g., 3-Amino-4-chlorobenzotrifluoride analogs) at 0.1–1.0% levels and quantify recovery rates via LC-MS .

- Limit of Detection (LOD) : Determine using signal-to-noise ratios (S/N ≥3) for low-abundance species.

- Cross-Validation : Compare results from NMR, IR, and elemental analysis to ensure consistency .

Q. How to resolve contradictions in solubility data reported for this compound?

- Methodology :

- Polymorph Screening : Assess crystalline vs. amorphous forms via X-ray diffraction (XRD), as polymorphs exhibit distinct solubilities .

- Purity Verification : Re-evaluate samples using orthogonal techniques (e.g., DSC for melting point consistency) .

- Solvent Selection : Test solubility in deuterated solvents (e.g., DMSO-d₆) to avoid interference from protonated impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.